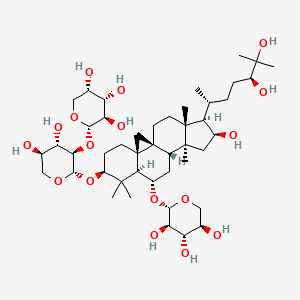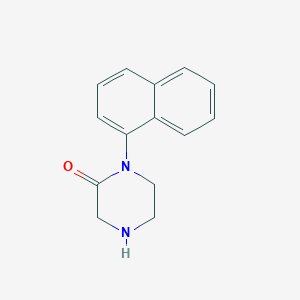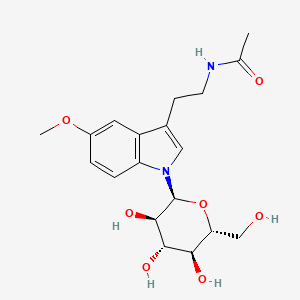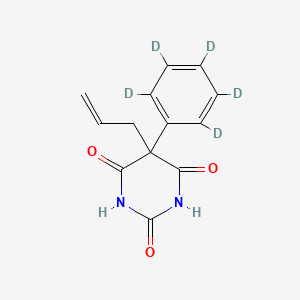
5-(2,3,4,5,6-pentadeuteriophenyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,3,4,5,6-pentadeuteriophenyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione: is a deuterated derivative of a diazinane trione compound. The presence of deuterium atoms in the phenyl ring makes this compound particularly useful in isotopic labeling studies, which are essential for understanding complex chemical reactions and mechanisms. This compound is of significant interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,3,4,5,6-pentadeuteriophenyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione typically involves the following steps:
Deuteration of Phenyl Ring: The phenyl ring is deuterated using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).
Formation of Diazinane Trione: The deuterated phenyl ring is then reacted with appropriate precursors to form the diazinane trione structure. This step may involve the use of reagents such as urea and acetic anhydride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized reactors and catalysts. The deuterated phenyl ring is then subjected to further chemical reactions to obtain the final product. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and industrial applications.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the diazinane trione structure are replaced with other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
科学的研究の応用
Chemistry:
Isotopic Labeling: The deuterated phenyl ring allows for precise isotopic labeling studies, aiding in the understanding of reaction mechanisms and pathways.
Catalysis: The compound can be used as a catalyst or catalyst precursor in various chemical reactions.
Biology:
Metabolic Studies: The compound can be used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine:
Drug Development: The compound can be used in the development of deuterated drugs, which may exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry:
Material Science: The compound can be used in the development of advanced materials with unique properties, such as increased stability or altered reactivity.
作用機序
The mechanism of action of 5-(2,3,4,5,6-pentadeuteriophenyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The deuterium atoms in the phenyl ring can influence the compound’s reactivity and stability, leading to unique effects in chemical and biological systems. The compound may act as a catalyst or inhibitor in various reactions, depending on the specific conditions and targets involved.
類似化合物との比較
Phenyl-D5-boronic acid: A deuterated form of phenylboronic acid, widely used in organic synthesis for the formation of carbon-carbon bonds.
2-(2,3,4,5,6-Pentadeuteriophenyl)phenol: Another deuterated compound used in isotopic labeling studies.
Uniqueness:
Deuterium Labeling: The presence of deuterium atoms in the phenyl ring makes 5-(2,3,4,5,6-pentadeuteriophenyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione unique compared to non-deuterated analogs. This labeling allows for precise tracking and analysis in various studies.
Versatility: The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
特性
分子式 |
C13H12N2O3 |
|---|---|
分子量 |
249.28 g/mol |
IUPAC名 |
5-(2,3,4,5,6-pentadeuteriophenyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H12N2O3/c1-2-8-13(9-6-4-3-5-7-9)10(16)14-12(18)15-11(13)17/h2-7H,1,8H2,(H2,14,15,16,17,18)/i3D,4D,5D,6D,7D |
InChIキー |
WOIGZSBYKGQJGL-DKFMXDSJSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)NC(=O)NC2=O)CC=C)[2H])[2H] |
正規SMILES |
C=CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



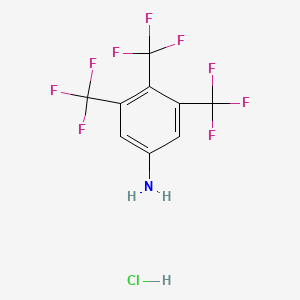
![methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;N-methylmethanamine](/img/structure/B13855556.png)
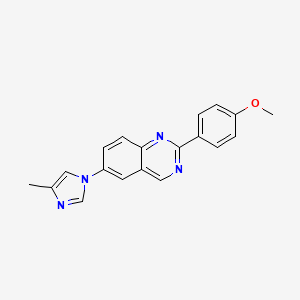
![[17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B13855567.png)






